molecular formula C13H7ClFNO3 B12085021 4'-Chloro-4-fluoro-3-nitrobenzophenone

4'-Chloro-4-fluoro-3-nitrobenzophenone

Cat. No.: B12085021
M. Wt: 279.65 g/mol
InChI Key: XHFITYZCCQFARP-UHFFFAOYSA-N
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Description

4’-Chloro-4-fluoro-3-nitrobenzophenone is an organic compound with the molecular formula C13H7ClFNO3 It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-4-fluoro-3-nitrobenzophenone typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 4-chloro-3-nitrobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of 4’-Chloro-4-fluoro-3-nitrobenzophenone may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4’-Chloro-4-fluoro-3-nitrobenzophenone largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s electronic properties and reactivity. These substituents can affect the compound’s interaction with biological molecules, potentially leading to applications in drug development .

Comparison with Similar Compounds

Comparison: 4’-Chloro-4-fluoro-3-nitrobenzophenone is unique due to the presence of both chloro and fluoro substituents along with a nitro group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, the nitro group in 4’-Chloro-4-fluoro-3-nitrobenzophenone provides additional reactivity, allowing for further functionalization and derivatization .

Properties

Molecular Formula

C13H7ClFNO3

Molecular Weight

279.65 g/mol

IUPAC Name

(4-chlorophenyl)-(4-fluoro-3-nitrophenyl)methanone

InChI

InChI=1S/C13H7ClFNO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H

InChI Key

XHFITYZCCQFARP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])Cl

Origin of Product

United States

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